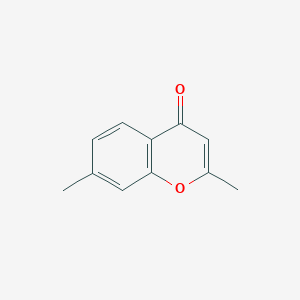

2,7-dimethyl-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41796-13-8 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2,7-dimethylchromen-4-one |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3 |

InChI Key |

ZPFCSSUWRXOPPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dimethyl 4h Chromen 4 One and Analogues

Classical Approaches to 4H-Chromen-4-one Ring System Construction

The traditional methods for constructing the chromone (B188151) core are characterized by cyclization reactions of appropriately substituted aromatic precursors. These methods have been refined over decades and remain fundamental in organic synthesis.

Cyclization Reactions from ortho-Hydroxyarylalkylketones

A primary and widely utilized strategy for chromone synthesis involves the cyclization of ortho-hydroxyarylalkylketones. These precursors contain the essential phenolic hydroxyl group and a ketone moiety in the ortho position, primed for ring closure to form the pyranone ring.

The Baker–Venkataraman rearrangement is a powerful method for the synthesis of 1,3-diketones, which are key intermediates in the formation of chromones. wikipedia.orgdrugfuture.com The process begins with the acylation of an o-hydroxyacetophenone to form an o-acyloxyacetophenone. This ester then undergoes a base-catalyzed intramolecular acyl migration to yield an o-hydroxy-1,3-diketone. Subsequent acid-catalyzed cyclodehydration of the diketone affords the 4H-chromen-4-one. drugfuture.com

The mechanism involves the formation of an enolate from the acetophenone (B1666503) moiety, which then attacks the ester carbonyl in an intramolecular fashion. drugfuture.com This reaction is conceptually a variant of the Claisen condensation.

While a specific example for the synthesis of 2,7-dimethyl-4H-chromen-4-one via the Baker-Venkataraman rearrangement is not readily found in the surveyed literature, the general approach can be illustrated with a closely related transformation. For instance, the reaction of 2-hydroxy-4-methylacetophenone with acetic anhydride (B1165640), followed by treatment with a base like potassium hydroxide, would be the initial step.

The Claisen condensation, in its intermolecular form, can also be employed to construct the chromone skeleton. ias.ac.insemanticscholar.org This involves the reaction of an o-hydroxyacetophenone with an ester in the presence of a strong base. For the synthesis of this compound, 2-hydroxy-4-methylacetophenone would be reacted with ethyl acetate (B1210297) in the presence of a base like sodium ethoxide. The resulting β-diketone intermediate would then undergo acid-catalyzed cyclization.

Table 1: Comparison of Baker-Venkataraman Rearrangement and Claisen Condensation

| Feature | Baker-Venkataraman Rearrangement | Claisen Condensation (Intermolecular) |

|---|---|---|

| Starting Materials | o-Hydroxyacetophenone, Acylating Agent | o-Hydroxyacetophenone, Ester |

| Key Intermediate | o-Hydroxy-1,3-diketone | β-Diketone |

| Nature of Reaction | Intramolecular | Intermolecular |

| Base Requirement | Catalytic or Stoichiometric | Stoichiometric |

The Kostanecki–Robinson reaction provides a direct route to chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides in the presence of the corresponding sodium salt of the acid. elsevierpure.com This one-pot reaction proceeds through an initial O-acylation of the phenol (B47542), followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration.

For the synthesis of this compound, the starting material would be 2-hydroxy-4-methylacetophenone, which would be treated with acetic anhydride and sodium acetate at an elevated temperature.

Reaction Scheme for Kostanecki–Robinson Synthesis of this compound:

Step 1: O-acylation of 2-hydroxy-4-methylacetophenone with acetic anhydride.

Step 2: Base-catalyzed intramolecular condensation.

Step 3: Dehydration to form the chromone ring.

While this method is historically significant, it can sometimes lead to the formation of coumarin (B35378) by-products, depending on the reaction conditions and substrates.

The Vilsmeier–Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. jocpr.com In the context of chromone synthesis, it is primarily used to prepare 3-formylchromones from o-hydroxyacetophenones. nih.gov The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the formylating agent. jocpr.comscispace.com

The reaction of 2-hydroxy-4-methylacetophenone with the Vilsmeier reagent would lead to the formation of 3-formyl-7-methyl-4H-chromen-4-one. This 3-formyl derivative can then be a versatile intermediate for further functionalization, but it is not a direct synthesis of this compound. The methyl group at the 2-position would need to be introduced in a separate synthetic step.

Condensations Involving Phenols and Related Substrates (e.g., Simonis and Ruhemann Reactions)

An alternative approach to chromone synthesis begins with phenols and a β-ketoester, bypassing the need for a pre-formed o-hydroxyaryl ketone.

The Simonis reaction involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide (P₂O₅). drugfuture.com This reaction can lead to the formation of either a chromone or a coumarin, depending on the substitution pattern of the reactants and the reaction conditions. The reaction of m-cresol (B1676322) with ethyl acetoacetate (B1235776) in the presence of phosphorus pentoxide directly yields this compound. This is one of the most direct and classical methods for the preparation of this specific compound.

The Ruhemann reaction , on the other hand, typically involves the reaction of phenols with acetylenedicarboxylic acid esters to produce chromone-2-carboxylic acid derivatives. This method is less direct for the synthesis of this compound as it would require a subsequent decarboxylation step.

Table 2: Research Findings on Simonis Reaction for this compound Synthesis

| Reactants | Catalyst | Product | Reported Yield | Reference |

|---|---|---|---|---|

| m-Cresol and Ethyl acetoacetate | P₂O₅ | This compound | Moderate to Good | Simonis, E. et al. (1913) |

Routes from Salicylic (B10762653) Acid Derivatives, Ynones, Chalcones, and Enaminones

Modern synthetic strategies often employ more diverse starting materials to access the chromone core.

Salicylic acid derivatives can serve as precursors to chromones. For example, a salicylic acid can be converted to its corresponding acid chloride, which can then react with a suitable nucleophile to build the rest of the chromone structure. An intramolecular Wittig reaction of silyl (B83357) esters of O-acylsalicylic acids provides a novel route to 4H-chromen-4-ones. wikipedia.org

Ynones (α,β-alkynyl ketones) have emerged as versatile building blocks for chromone synthesis. Intramolecular cyclization of o-hydroxyaryl ynones, often catalyzed by transition metals, can efficiently produce a variety of substituted chromones.

Chalcones (1,3-diaryl-2-propen-1-ones) are classic precursors for flavonoids and can be cyclized to form flavanones, which can then be oxidized to flavones (2-arylchromones). nih.govresearchgate.net For the synthesis of a 2-methylchromone (B1594121) like this compound, a chalcone-like precursor derived from 2-hydroxy-4-methylacetophenone and a suitable aldehyde could potentially be used, followed by an oxidative cyclization.

Enaminones , which are β-enamino ketones, are also valuable intermediates for chromone synthesis. nih.gov The reaction of an enaminone derived from an o-hydroxyacetophenone with various electrophiles can lead to the formation of 3-substituted chromones. The synthesis of this compound from an enaminone would likely involve the cyclization of an enaminone derived from 2-hydroxy-4-methylacetophenone.

Contemporary Synthetic Strategies and Catalytic Methods

Modern organic synthesis offers a diverse toolkit for the preparation of chromone derivatives. These methods often provide significant advantages over classical approaches by improving yields, reducing reaction times, and employing more environmentally benign conditions.

Metal-Catalyzed and Metal-Free Synthetic Pathways

While specific metal-catalyzed pathways for the direct synthesis of this compound are not extensively detailed in readily available literature, the broader field of chromone synthesis has seen the application of various metal catalysts. These catalysts are often employed to facilitate key bond-forming reactions in the construction of the chromone scaffold.

Conversely, metal-free synthetic routes are gaining prominence due to their cost-effectiveness and reduced environmental impact. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, sometimes facilitated by non-metallic catalysts or reagents.

Organocatalytic Systems (e.g., Diethylamine-Mediated Syntheses)

Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including chromones. These reactions utilize small organic molecules as catalysts, offering an alternative to metal-based systems. While specific examples detailing a diethylamine-mediated synthesis for this compound are not prevalent, the general principles of amine catalysis in condensation reactions are relevant. Amines can act as nucleophilic catalysts or as bases to promote the formation of key intermediates in chromone synthesis.

Applications of Nanomaterials in Chromone Synthesis

The use of nanomaterials as catalysts is a burgeoning area in organic synthesis. Their high surface area-to-volume ratio and unique electronic properties can lead to enhanced catalytic activity and selectivity. While specific applications of nanomaterials for the targeted synthesis of this compound are not yet widely reported, the potential for nanomaterial-based catalysts to improve the efficiency and selectivity of chromone synthesis is an active area of research.

Microwave-Assisted Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has been shown to significantly accelerate a wide range of chemical transformations. nepjol.info This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation in the synthesis of chromones has been explored, demonstrating its potential for the rapid and efficient construction of this heterocyclic system. For instance, the cyclization of 2'-hydroxychalcones to flavanones, a related class of compounds, is significantly accelerated under microwave conditions. nepjol.info This suggests that microwave-assisted protocols could be effectively applied to the synthesis of this compound, particularly in the cyclization step.

Targeted Synthesis and Regiochemical Control for this compound

Achieving the specific 2,7-disubstitution pattern in this compound requires careful selection of starting materials and synthetic methods to ensure the desired regiochemical outcome.

Specific Synthetic Routes Addressing 2,7-Disubstitution

A key strategy for the regioselective synthesis of this compound involves the Kostanecki acylation. wikipedia.org This method utilizes an O-hydroxyaryl ketone and an aliphatic acid anhydride to construct the chromone ring.

A direct and effective route to this compound starts from the commercially available 2-hydroxy-4-methylacetophenone . The reaction of this precursor with acetic anhydride in the presence of a base, such as sodium acetate, followed by heating, leads to the formation of the target molecule.

The mechanism of the Kostanecki acylation proceeds through three main steps:

O-acylation: The phenolic hydroxyl group of 2-hydroxy-4-methylacetophenone is acylated by acetic anhydride to form an intermediate ester.

Intramolecular Aldol (B89426) Condensation: Under the influence of a base, an intramolecular aldol-type condensation occurs, leading to the cyclization and formation of a hydroxydihydrochromone intermediate.

Elimination: The final step involves the elimination of a water molecule from the hydroxydihydrochromone to yield the aromatic this compound.

This synthetic approach provides excellent regiochemical control, as the substitution pattern of the final product is dictated by the substitution pattern of the starting 2-hydroxy-4-methylacetophenone. The methyl group at the 4-position of the acetophenone directs the formation of the 7-methyl substituted chromone, while the use of acetic anhydride introduces the methyl group at the 2-position of the chromone ring.

Table 1: Key Reagents and Conditions for the Synthesis of this compound via Kostanecki Acylation

| Starting Material | Reagent | Base | Conditions | Product |

| 2-hydroxy-4-methylacetophenone | Acetic anhydride | Sodium acetate | Heating | This compound |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of chromen-4-one derivatives, including this compound and its analogues, often requires precise control over stereochemistry and regiochemistry to achieve the desired products.

Stereoselective Synthesis:

The creation of specific stereoisomers is crucial, particularly for biologically active molecules. For analogues such as 2-substituted chroman-4-ones, stereocontrolled routes are an area of active research. One successful approach involves the diastereoselective conjugate addition of cuprates to homochiral 3-(p-tolylsulfinyl)chromanones. semanticscholar.org Another key strategy is the intramolecular Mitsunobu cyclization, which has been employed in the asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. semanticscholar.org This method proceeds with an inversion of stereochemistry, allowing for the formation of a specific enantiomer from a chiral starting material. semanticscholar.org

However, the synthesis of substituted chroman-4-ones can be complicated by the potential for racemization. This can occur through a ring-opening equilibrium, which underscores the need for carefully controlled reaction conditions to maintain stereochemical integrity. semanticscholar.org In some syntheses, such as the bromination of 2-pentylchroman-4-one, a diastereomeric mixture can be formed, with the more stable cis-isomer being the major product. nih.govacs.org

Regioselective Synthesis:

Regioselectivity, the control of where reactions occur on a molecule, is fundamental in building the chromen-4-one scaffold. The synthesis of 2-alkyl-chroman-4-ones, for instance, can be achieved through a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.govacs.org The outcome and yield of this reaction are highly dependent on the substitution pattern of the starting acetophenone. nih.gov

Furthermore, direct C-H functionalization offers a powerful tool for regioselective modification of the pre-formed chromone core. For example, 2-alkyl-4H-chromen-4-ones can be synthesized via regioselective oxidative C(sp³)–H functionalization of unsubstituted chromones with alkanes. scispace.com Similarly, regioselective palladium(II) acetate-catalyzed oxidative arylation allows for the introduction of aryl groups specifically at the C-2 position of the chromone ring. scispace.com A highly chemoselective zincation at the C-2 position, followed by reaction with electrophiles, provides another route for precise, regiosepecific modification. scispace.com

Structural Elucidation and Spectroscopic Characterization Techniques for Synthesized Compounds

The definitive identification and characterization of this compound and its analogues rely on a combination of modern spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools. In ¹H NMR spectra of chromen-4-one derivatives, characteristic signals reveal the substitution pattern. For example, in a 2-(4-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one analogue, aromatic protons appear as multiplets and doublets in the δ 6.8-8.1 ppm range, while the methyl group protons of the tolyl substituent appear as a singlet around δ 2.39 ppm. nih.gov The presence and splitting patterns of these signals confirm the arrangement of substituents on the aromatic rings.

¹³C NMR provides information on the carbon framework. The carbonyl carbon (C-4) of the chromen-4-one ring typically resonates at a characteristic downfield shift, often around δ 177 ppm. nih.gov Other carbons in the heterocyclic and aromatic rings appear at specific chemical shifts, allowing for unambiguous assignment of the molecular structure. nih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Ionization (EI), is used to determine the precise molecular weight and elemental composition of the synthesized compounds. The measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed formula, confirming the compound's identity. For instance, the molecular ion peak [M]⁺ for C₂₄H₁₆N₂O₃ was found at m/z 380.1143, closely matching the calculated value of 380.1160. nih.gov

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify key functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretching frequency is a hallmark of the 4-one structure, typically appearing in the range of 1600-1700 cm⁻¹. Other bands can indicate the presence of C=C bonds in the aromatic rings and C-O ether linkages.

X-Ray Crystallography:

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. researchgate.netnih.gov Studies on various chromen-4-one derivatives show that the fused chromene ring system is typically planar or nearly planar. researchgate.net This technique also reveals intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, which stabilize the crystal structure. researchgate.netnih.gov

The following tables summarize representative spectroscopic and crystallographic data for chromen-4-one analogues.

Table 1: Representative ¹H and ¹³C NMR Data for a Chromen-4-one Analogue (Data for 2-(4-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one) nih.gov

| ¹H NMR | Chemical Shift (δ ppm) | ¹³C NMR | Chemical Shift (δ ppm) |

|---|---|---|---|

| Aromatic H | 8.03 (m, 4H), 7.72(s, 1H), 7.56 (s, 1H), 7.51 (d, J = 7.0 Hz, 1H), 7.42 (s, 1H), 7.32 (t, J = 7.0 Hz, 1H), 7.24 (d, J = 7.0 Hz, 1H), 7.16 (t, J = 8.5 Hz, 1H), 6.95(d, J = 7.5 Hz, 1H), 6.89 (t, J = 7.5 Hz, 1H) | C=O | 177.5 |

| CH₃ | 2.39 (s, 3H) | Aromatic/Heterocyclic C | 164.5, 163.6, 156.2, 139.0, 135.2, 130.3, 129.1, 129.0, 128.8, 127.3, 126.7, 126.0, 125.9, 125.2, 124.5, 123.9, 123.2, 116.0, 104.3 |

Table 2: Crystal Structure Data for 3-acetyl-4H-chromen-4-one nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₁H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.016 (13) |

| b (Å) | 25.93 (6) |

| c (Å) | 4.091 (8) |

| β (°) | 94.79 (14) |

| Dihedral Angle (fused-ring and acetyl plane) | 5.149 (16)° |

| Intermolecular Interactions | C–H···O hydrogen bonds, π–π stacking |

Derivatization Strategies of the 2,7 Dimethyl 4h Chromen 4 One Core

Functionalization of the Chromone (B188151) Scaffold

The functionalization of the 2,7-dimethyl-4H-chromen-4-one core involves the introduction of a wide array of substituents at various positions on the chromone ring system. These modifications are instrumental in modulating the electronic properties, steric profile, and ultimately the biological activity of the parent compound.

The introduction of diverse functional groups onto the this compound scaffold can be achieved through several synthetic methodologies. The reactivity of the chromone nucleus allows for electrophilic and nucleophilic substitution reactions, as well as transition-metal-catalyzed cross-coupling reactions.

One of the most common strategies for functionalization at the C-3 position is the Vilsmeier-Haack reaction. organic-chemistry.orgdntb.gov.uanih.gov This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C-3 position of the chromone ring. organic-chemistry.org The resulting 3-formyl-2,7-dimethyl-4H-chromen-4-one is a versatile intermediate that can be further elaborated into a variety of derivatives, including Schiff bases, oximes, and hydrazones.

Another powerful method for introducing diversity is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgthieme.de This typically requires the initial synthesis of a halogenated precursor, for example, 3-bromo-2,7-dimethyl-4H-chromen-4-one. This bromo-derivative can then be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the C-3 position. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

The table below summarizes some common methods for introducing substituents at various positions of a generalized chromone scaffold, which are applicable to the this compound core.

| Position | Reaction | Reagents | Introduced Substituent |

| C-3 | Vilsmeier-Haack Reaction | POCl₃, DMF | -CHO |

| C-3 | Suzuki-Miyaura Coupling | Pd catalyst, base, R-B(OH)₂ | -R (Aryl, Heteroaryl, Vinyl) |

| C-2 | Condensation | Aldehyde, base | Substituted aryl/alkyl |

This table presents generalized methods applicable to the chromone scaffold.

Regioselective O-derivatization, particularly alkylation, of the this compound scaffold is a key strategy for modifying its solubility, lipophilicity, and interaction with biological targets. This approach is most relevant when a hydroxyl group is present on the chromone ring, which is often the case in naturally occurring chromone derivatives or can be introduced synthetically. For the this compound core, this would typically involve the synthesis of a hydroxylated precursor, such as 7-hydroxy-2-methyl-4H-chromen-4-one.

The synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, a related coumarin (B35378), can be achieved via the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst. organic-chemistry.org A similar strategy can be envisioned for the synthesis of 7-hydroxy-2-methyl-4H-chromen-4-one. Once the hydroxylated precursor is obtained, O-alkylation can be carried out using various alkylating agents in the presence of a base. nih.gov

Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates. The reaction is typically performed in a polar aprotic solvent such as acetone (B3395972) or DMF, with a weak base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the alkylating agent. This results in the formation of an ether linkage at the 7-position.

| Precursor | Alkylating Agent | Base | Product |

| 7-hydroxy-2-methyl-4H-chromen-4-one | Methyl Iodide | K₂CO₃ | 7-methoxy-2-methyl-4H-chromen-4-one |

| 7-hydroxy-2-methyl-4H-chromen-4-one | Ethyl Bromide | K₂CO₃ | 7-ethoxy-2-methyl-4H-chromen-4-one |

| 7-hydroxy-2-methyl-4H-chromen-4-one | Propargyl Bromide | K₂CO₃ | 7-(prop-2-yn-1-yloxy)-2-methyl-4H-chromen-4-one |

This table illustrates the O-alkylation of a representative hydroxychromone precursor.

Molecular Hybridization Approaches

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold has been utilized as a core structure for the development of such molecular hybrids.

The design of molecular hybrids often involves linking the this compound core to a known pharmacophore via a flexible or rigid linker. The choice of the pharmacophore depends on the desired biological target. For instance, Schiff bases, which are known to possess a wide range of biological activities, can be readily synthesized by condensing a 3-formyl-2,7-dimethyl-4H-chromen-4-one intermediate with various primary amines. nih.gov

Another example is the hybridization with oxadiazole moieties. nih.gov This can be achieved by converting a carboxylic acid derivative of the chromone into a 1,3,4-oxadiazole (B1194373) ring through a multi-step synthesis. These hybrids have been explored for their potential as enzyme inhibitors. nih.gov

| Chromone Derivative | Pharmacophore | Linkage | Example Hybrid |

| 3-formyl-2,7-dimethyl-4H-chromen-4-one | Aniline derivative | Imine (-CH=N-) | 2,7-dimethyl-3-((phenylimino)methyl)-4H-chromen-4-one |

| 2-(4-carboxyphenyl)-7-methyl-4H-chromen-4-one | Substituted hydrazine | 1,3,4-oxadiazole | 2-(4-(5-aryl-1,3,4-oxadiazol-2-yl)phenyl)-7-methyl-4H-chromen-4-one |

This table provides examples of molecular hybridization strategies involving the chromone scaffold.

The formation of dyads involving the this compound scaffold and organometallic complexes represents a more advanced and less explored derivatization strategy. ijrpc.com Organometallic complexes can introduce unique electronic, steric, and catalytic properties to the chromone core.

One approach to forming such dyads is through the coordination of a metal center to a functionalized chromone ligand. For example, a chromone derivative bearing a chelating group, such as a bipyridine or a Schiff base, can be synthesized and subsequently reacted with a metal precursor. Ruthenium(II) complexes of chromene and chromone have been synthesized and shown to exhibit interesting photochemical and antioxidative properties. organic-chemistry.org These findings suggest that the this compound core could be similarly incorporated into organometallic frameworks to develop novel therapeutic agents or materials. organic-chemistry.org

Chemical Modifications for Specific Research Applications (e.g., Fluorescence Probes)

The this compound scaffold can be chemically modified to create specialized tools for research, such as fluorescent probes for the detection of biologically relevant analytes. rsc.orgresearchgate.net The design of such probes typically involves the incorporation of a fluorophore and a recognition moiety onto the chromone core.

The chromone scaffold itself can act as a fluorophore, and its photophysical properties can be tuned by the introduction of electron-donating or electron-withdrawing groups. For example, the introduction of a dimethylamino group at a suitable position can enhance the fluorescence quantum yield and shift the emission wavelength.

A common strategy for developing a fluorescent probe is to attach a recognition unit that can selectively interact with the target analyte. This interaction then triggers a change in the fluorescence properties of the probe, such as an increase or decrease in fluorescence intensity (turn-on or turn-off response) or a shift in the emission wavelength. For instance, a chromone derivative functionalized with a dinitrophenyl ether group has been used as a fluorescent probe for the detection of hydrogen sulfide (B99878). The reaction of hydrogen sulfide with the probe cleaves the ether linkage, releasing the highly fluorescent hydroxychromone.

| Analyte | Recognition Moiety | Signaling Mechanism |

| Metal Ions (e.g., Cu²⁺) | Schiff base | Fluorescence quenching |

| Hydrogen Sulfide (H₂S) | Dinitrophenyl ether | Turn-on fluorescence |

| pH | Ionizable group | Ratiometric fluorescence change |

This table outlines the principles of designing chromone-based fluorescent probes for different analytes.

Structure Activity Relationship Sar Studies of 2,7 Dimethyl 4h Chromen 4 One and Its Derivatives

Analysis of Substituent Effects on Biological Activity

Impact of Methyl Groups at C2 and C7 on Target Interactions and Potency

The methyl groups at the C2 and C7 positions of the 2,7-dimethyl-4H-chromen-4-one scaffold play a significant role in modulating its biological activity, although their influence can vary depending on the specific therapeutic target.

In some contexts, the presence of methyl groups on the chromone (B188151) core has been associated with a decrease in activity. For instance, studies on certain chromone derivatives have shown that the attachment of an electron-donating group like a methyl group can lower antimicrobial activity. nih.gov Similarly, research on other series of chromone derivatives indicated that replacing a fluorine atom at position C6 with a methyl group resulted in less active compounds for anticancer applications. nih.gov

Contribution of Substituents at Other Positions (e.g., C3, C4, C6) to Activity Modulation

Substituents at positions other than C2 and C7 are critical for fine-tuning the biological activity of chromone derivatives.

Position C3: The introduction of a substituent at the C3 position can modulate activity. For example, methylation at C3 has been shown to decrease the antibacterial activity of certain chromone analogues. acs.org The substitution of a benzoyl group at this position can increase the number of conjugation bonds, which may improve the radical stabilization properties of the molecule. mdpi.com

Position C4: The carbonyl group at the C4 position is frequently essential for potent biological activity. Studies on SIRT2 inhibitors revealed that any modification of this carbonyl group, such as its reduction, can lead to a significant loss of inhibitory effect. acs.org This loss of activity is likely due to conformational changes in the pyran ring system, which alters the orientation of the oxygen atom and disrupts key interactions with the target. acs.org

Position C6: The C6 position is a common site for modification. In the development of SIRT2 inhibitors, larger, electron-withdrawing substituents at the C6 and C8 positions were found to be favorable for activity. acs.org For certain anticancer chromone carboxamide derivatives, the attachment of a fluorine atom at position C6 produced more active compounds compared to those with chloro or methyl groups. nih.gov

The following table summarizes the observed effects of various substituents on the activity of chromone derivatives based on several research findings.

| Position | Substituent Type | Observed Effect on Activity | Biological Target/Activity |

| C2 | Bulky groups / Branching | Decreased | SIRT2 Inhibition acs.org |

| C3 | Methyl | Decreased | Antibacterial acs.org |

| C4 | Modification of Carbonyl | Decreased | SIRT2 Inhibition acs.org |

| C5 | Methyl / Methoxy (B1213986) | Decreased | Antibacterial acs.org |

| C6 | Larger, electron-withdrawing | Increased | SIRT2 Inhibition acs.org |

| C6 | Fluorine | Increased | Anticancer (MCF-7) nih.gov |

| C6 | Chlorine / Methyl | Decreased | Anticancer (MCF-7) nih.gov |

| C7 | Methoxy | Decreased | Antibacterial acs.org |

| C8 | Larger, electron-withdrawing | Increased | SIRT2 Inhibition acs.org |

Role of Halogenation and Methoxylation on Pharmacological Profiles

The introduction of halogen atoms and methoxy groups onto the chromone scaffold is a widely used strategy to modulate pharmacological profiles.

Halogenation: The incorporation of halogens is often an effective method to enhance biological activity. researchgate.net In a series of dihalogenated chroman-4-one derivatives, compounds with chloro and bromo substituents at positions C6 and C8 showed greater SIRT2 inhibitory activity than a difluorinated analogue. acs.org This suggests that while electron-withdrawing properties enhance activity, the size of the halogen substituent is also a critical factor. acs.org In another study, adding a halogen atom, particularly chlorine or bromine, at the para-position of a phenyl ring substituent was found to significantly improve antimicrobial activity. nih.gov Specifically, attaching an electron-withdrawing group like chlorine or bromine at the C6 and C7 positions of the chromone scaffold also enhances this activity. nih.gov

Methoxylation: The effect of methoxy groups is highly position-dependent and can lead to divergent outcomes. For instance, methoxylation at positions C5 and C7 was found to decrease the antibacterial activity of dirchromone derivatives. acs.org Furthermore, the methylation of hydroxyl groups (converting them to methoxy groups), particularly on an attached B-ring, generally leads to a decrease in reactive oxygen and nitrogen species scavenging activities. daneshyari.com However, in the context of bis-chromone anti-cancer agents, an electron-donating methoxy group on one of the chromone rings was found to increase activity. nih.gov

Conformational Aspects and SAR

The three-dimensional structure of chromone derivatives, including the conformation of the pyran ring and the spatial arrangement of its substituents defined by dihedral angles, is a critical determinant of their interaction with biological targets.

Influence of Ring Conformations (e.g., Pyran Ring Boat Conformation)

The pyran ring of the chromone scaffold is not planar, and its conformation significantly influences the orientation of substituents, thereby affecting ligand-target binding. The presence of the angularly fused dimethylpyran ring has been described as an indispensable structural requirement for the cytotoxic activity of certain anticancer agents like acronycine, highlighting the importance of the ring system itself. researchgate.net

While a boat conformation is possible, studies on related dihydropyran rings, such as in cromakalim (B1669624) analogues, indicate a preference for a distorted half-chair conformation. researchgate.net The specific conformation adopted can be influenced by substituents. For example, single-crystal X-ray analysis of a 2α-monomethyl chroman analogue showed it existed in a distorted half-chair conformation. researchgate.net Repulsions between substituents, such as a 1,3-diaxial interaction between halogens at C2 and C4 of a pyran ring, can lead to deviations from an ideal ring conformation. nih.gov Such steric clashes can cause a flattening or puckering of the ring, altering intra-annular torsion angles and ultimately impacting how the molecule fits into a binding pocket. nih.gov

Significance of Dihedral Angles in Ligand-Target Recognition

Dihedral angles, which describe the rotation around chemical bonds, define the three-dimensional shape of a molecule and are crucial for accurate ligand-target recognition. The prediction of protein structural changes upon ligand binding has been shown to be more accurate when using a theoretical model based on dihedral angles rather than Cartesian coordinates, as it better describes the rotational motions of protein domains. nih.gov

In the context of the chromone scaffold, the dihedral angles within the pyran ring and those related to its substituents dictate the spatial relationship between key pharmacophoric features. For instance, in halogenated pyran analogues, 1,3-diaxial repulsion between substituents at C2 and C4 leads to significant deviations in the intra-annular torsion angles. nih.gov This repulsion forces a deviation from a parallel alignment of the substituents, directly impacting the distances between them and altering the molecule's surface complementarity with its target. nih.govnih.gov Therefore, understanding and controlling the dihedral angles of chromone derivatives is essential for designing potent and selective ligands.

SAR in the Context of Molecular Hybridization for Multi-Target Approaches

The strategy of molecular hybridization leverages the pharmacophoric features of two or more bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activities against multiple biological targets. nih.gov The chromen-4-one scaffold, including derivatives such as this compound, is considered a "privileged scaffold" in medicinal chemistry due to its structural versatility and presence in a wide range of biologically active compounds. nih.govnih.gov This makes it an excellent foundation for the design of multi-target-directed ligands (MTDLs). nih.gov

The structure-activity relationship (SAR) of these hybrid molecules is complex, depending on the nature of the substituents on the chromone ring, the choice of the hybridized pharmacophore, and the characteristics of the linker connecting them. Research into chromone-based hybrids has provided key insights into the structural requirements for potent multi-target activity, particularly in the context of neurodegenerative diseases, cancer, and infectious diseases. nih.gov

For instance, in the development of therapies for Alzheimer's disease, a multifactorial condition, chromone-based hybrids have been designed to simultaneously inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov One notable study synthesized novel hybrid molecules by combining chromone, melatonin, and donepezil (B133215) fragments. nih.gov The resulting compounds demonstrated multi-target activity, with one of the most potent inhibitors for BuChE exhibiting an IC₅₀ value of 12 nM. This compound also showed moderate inhibition of hAChE, hMAO-A, and hMAO-B with IC₅₀ values of 2 µM, 3 µM, and 21 µM, respectively, alongside strong antioxidant properties. nih.gov

The SAR of these hybrids is significantly influenced by the linker's length and composition. Studies on 6-((aminoalkyl)oxy)-4H-chromen-4-ones as sigma-1 (σ₁) receptor ligands have shown that the length of the linker between the chromone scaffold and the terminal amine is a critical determinant of binding affinity. nih.gov For example, a derivative with a five-carbon linker and a morpholine (B109124) terminal group, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one, was found to be a potent and selective σ₁ receptor ligand with a Kᵢ value of 19.6 nM. nih.gov

Furthermore, the substitution pattern on the chromone ring itself plays a crucial role. In a series of (N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamides), the nature and position of substituents on the benzamide (B126) moiety were found to influence their cytotoxicity against cancer cell lines. researchgate.net Similarly, for chromone derivatives designed as MAO inhibitors, substitutions on the B-ring of the chromone precursor, chalcone, were shown to significantly affect their inhibitory activity and selectivity for MAO-A versus MAO-B. researchgate.net

The hybridization of the chromone scaffold is not limited to neurodegenerative disease targets. Chromone-isoxazole hybrids have been synthesized and evaluated for their antibacterial activity. tandfonline.com Molecular docking studies of these hybrids against enzymes from S. aureus have helped to elucidate the binding modes and establish a preliminary SAR, suggesting that specific substitutions on the isoxazole (B147169) and chromone rings are favorable for antibacterial potency. tandfonline.com

The following tables summarize the multi-target activities of some representative chromone-based hybrids, illustrating the SAR principles discussed.

Table 1: Multi-Target Activity of Chromone-Melatonin-Donepezil Hybrids

| Compound | Target | IC₅₀ |

|---|---|---|

| Hybrid 34 | BuChE | 12 nM |

| hAChE | 2 µM | |

| hMAO-A | 3 µM | |

| hMAO-B | 21 µM |

Data sourced from research on hybrid molecules for Alzheimer's disease therapeutics. nih.gov

Table 2: Sigma-1 (σ₁) Receptor Binding Affinity of (Aminoalkoxy)chromones

| Compound | Linker Length (n) | Terminal Amine | Kᵢ (nM) |

|---|---|---|---|

| 12 | 5 | Morpholine | 19.6 |

| 20 | 3 | Azepane | 27.2 |

Data from a structure-activity relationship analysis of σ₁ receptor binding affinity. nih.gov

Table 3: Monoamine Oxidase (MAO) Inhibition by Chalcone and Chromone Derivatives

| Compound Series | Lead Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Chalcone (HC) | HC4 | MAO-B | 0.040 | 50.40 |

| Chromone (HF) | HF4 | MAO-A | 0.046 | 0.59 |

Data from a comparative study on the MAO inhibition profiles of chalcones and their corresponding chromones. researchgate.net

Mechanistic Investigations of Biological Activities of 2,7 Dimethyl 4h Chromen 4 One Analogues

Enzyme Inhibition Mechanisms

Modulation of Monoamine Oxidase B (MAO-B) Activity

Analogues based on the 4H-chromen-4-one scaffold have been identified as potent, reversible, and selective inhibitors of human monoamine oxidase B (MAO-B), a key enzyme in the degradation of neurotransmitters and a validated target in the treatment of neurodegenerative diseases.

Kinetic and crystallographic studies have provided a detailed understanding of their inhibitory mechanism. Chromone (B188151) 3-phenylcarboxamide analogues, for instance, demonstrate a tight-binding inhibition mechanism. Crystallographic analysis of human MAO-B in complex with these inhibitors reveals a highly conserved binding mode. The inhibitors occupy the hydrophobic active site cavity, with the chromone moiety positioned directly in front of the flavin adenine (B156593) dinucleotide (FAD) cofactor. This binding is stabilized by key hydrogen bonds with active site residues, such as Tyr435 and Cys172. The amide linker common in these analogues positions the exocyclic aromatic ring near the gating residue Ile199. The nature of the substituent on this ring, whether it be methyl groups or halogen atoms, influences the binding affinity, with reported inhibition constants (Ki) in the nanomolar range.

Table 1: Inhibition of MAO-B by Chromone Analogues

| Compound | Substituent | Inhibition Constant (Ki) |

|---|---|---|

| Chromone 1 | 3,5-dimethylphenyl | 55 ± 9 nM |

| Chromone 2 | 3-chlorophenyl | 17 ± 2 nM |

| Chromone 3 | 3-fluorophenyl | 31 ± 2 nM |

| N-(3-bromophenyl)-4-oxo-4H-chromene-3-carboxamide | 3-bromophenyl | 27 ± 2 nM |

Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX) Pathways

The anti-inflammatory potential of the chromone scaffold is linked to its ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). Certain chromone derivatives have been investigated as dual inhibitors of these pathways. For example, furochromone derivatives, which are structurally related to 2,7-dimethyl-4H-chromen-4-one, have been evaluated for their inhibitory activity against COX-2, 5-LOX, and 15-LOX. The mechanism of inhibition often involves specific interactions within the enzyme's active site, modulated by substituents on the chromone core. Some hydrazone derivatives of furochromones showed moderate inhibitory activity against both COX-2 and lipoxygenases, with the presence of trifluoromethyl groups enhancing activity, likely through strong electron-withdrawing interactions with enzyme residues. This dual inhibition is a key strategy for developing anti-inflammatory agents with potentially improved safety profiles.

Interaction with Protein Kinases (e.g., PI3K, CDK, DNA-PK) and Phosphatases

The chromone scaffold has proven to be a versatile template for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling, proliferation, and DNA repair.

DNA-Dependent Protein Kinase (DNA-PK): A notable example is NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one), a highly potent and selective inhibitor of DNA-PK. rsc.org Mechanistic studies revealed that NU7441 acts as an ATP-competitive inhibitor, binding to the kinase domain of the enzyme with high affinity (IC50 = 14 nM). rsc.org This prevents the phosphorylation of downstream targets involved in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. The discovery of NU7441 has spurred the development of other heterocyclic systems, such as quinolin-4-ones and pyridopyrimidin-4-ones, as surrogates for the chromen-4-one core to further explore this inhibitory mechanism. rsc.org

Phosphatidylinositol 3-Kinases (PI3K) and Cyclin-Dependent Kinases (CDK): The chromone structure is also central to early kinase inhibitors. LY294002, a well-known pan-PI3K inhibitor, was developed from the flavonoid quercetin, which contains a chromone-like core. It acts as a reversible, ATP-competitive inhibitor of PI3K. openalex.orgacs.org Similarly, Flavopiridol, a semi-synthetic flavonoid, is a potent inhibitor of multiple CDKs. openalex.org Docking and molecular dynamics studies on chromone-based CDK2 inhibitors suggest that hydrogen bond acceptors or donors at the 2nd and 3rd positions of the chromone ring are essential for binding to the ATP pocket of the kinase. figshare.com Rohitukine, a chromone alkaloid, and its analogues also show potent inhibition of CDK2 and CDK9. nih.gov

Protein Phosphatases: Chromone derivatives have also been identified as inhibitors of protein phosphatases. Studies on 3,3'-carbonyl-bis(chromones) showed they act as promising inhibitors of mammalian alkaline phosphatases (APs), including tissue-nonspecific (b-TNAP) and intestinal (c-IAP) isoforms. rsc.org Structure-activity relationship (SAR) studies indicated that substitutions on the chromone rings significantly affect inhibitory potency and selectivity. For instance, compound 8g (a dimethoxy-substituted bis-chromone) was the most potent inhibitor against c-IAP with an IC50 value of 0.653 µM. rsc.org Kinetic analyses of related chalcone-based inhibitors suggest a competitive mode of inhibition. rsc.org

Table 2: Inhibition of Protein Kinases by Chromone-Based Compounds

| Compound | Target Kinase | IC50 | Mechanism |

|---|---|---|---|

| NU7441 | DNA-PK | 14 nM | ATP-Competitive |

| LY294002 | PI3K | < 10 µM | ATP-Competitive |

| Flavopiridol | CDK (multiple) | Varies | ATP-Competitive |

| 8g | c-IAP (Phosphatase) | 0.653 µM | Not specified |

Mechanisms of Cholinesterase and β-Secretase Inhibition

Given their role in the pathogenesis of Alzheimer's disease, cholinesterases and β-secretase (BACE-1) are key targets for inhibitors based on the chromone framework.

Cholinesterases (AChE and BuChE): Numerous chromone analogues have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Kinetic studies have revealed a mixed-type inhibition mechanism for several derivatives, indicating they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net For example, 3-cyanochromone (B1581749) was found to be a non-competitive inhibitor that binds near the PAS, with stacking interactions playing a key role in its efficacy. acs.orgacs.org The ability to interact with both sites is a desirable feature for potential Alzheimer's disease therapeutics. Some chromone-donepezil hybrids have shown balanced, potent inhibition of both AChE and BuChE, in addition to MAO-B activity.

β-Secretase (BACE-1): The chromone scaffold has been utilized to design inhibitors of BACE-1, the rate-limiting enzyme in the production of amyloid-β peptides. Chromone glycosides isolated from natural sources like Aloe vera have demonstrated significant BACE-1 inhibitory activity. For example, C-2'-decoumaroyl-aloeresin G showed an IC50 value of 20.5 µM against BACE-1. Synthetic strategies have also explored chromene and chromone analogues as non-peptide BACE-1 inhibitors, with SAR studies showing that the substitution pattern on the chromone ring is crucial for activity.

Table 3: Inhibition of Cholinesterases and BACE-1 by Chromone Analogues

| Compound | Target Enzyme | IC50 |

|---|---|---|

| 3-Cyanochromone | AChE | 85.12 nM |

| 7-Amino-3-methylchromone | AChE | 103.09 nM |

| Compound 4j (aminophosphonate) | AChE | 103 nM |

| C-2'-decoumaroyl-aloeresin G | BACE-1 | 20.5 µM |

Inhibition of Rho Kinase (ROCK) Pathways

Derivatives of 4H-chromen-4-one have recently been discovered as a novel class of selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs). These serine/threonine kinases are important regulators of the actin cytoskeleton and are implicated in diseases such as diabetic retinopathy.

Structure-activity relationship studies led to the identification of highly potent compounds, such as 12j (4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl)), which demonstrated excellent kinase selectivity for ROCK I and ROCK II over a large panel of other kinases. In ex vivo models of diabetic retinopathy, this compound protected retinal neurons from high glucose-induced cell death and suppressed the proliferation of Müller cells, demonstrating effective target engagement in a disease-relevant context. The mechanism is presumed to be ATP-competitive, consistent with other kinase inhibitors of this type.

Table 4: Inhibition of ROCK by a 4H-Chromen-4-one Derivative

| Compound | Target Kinase | IC50 |

|---|---|---|

| 12j | ROCK I | 13 nM |

| 12j | ROCK II | 2 nM |

Mechanisms of m-Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes; their overactivation is implicated in several pathological conditions. koreascience.kr Chromone analogues have emerged as a promising scaffold for the development of calpain inhibitors.

Research into chromone carboxamides has demonstrated that this class of compounds can act as potent inhibitors of µ-calpain (a ubiquitous isoform of m-calpain). wikipedia.orgnih.gov The proposed mechanism involves the chromone ring acting as a rigid scaffold that orients a carboxamide side chain to interact with the active site of the enzyme. This interaction is believed to be competitive, blocking substrate access to the catalytic cysteine residue.

The structural features of the chromone ring and its substituents are critical for both potency and selectivity. Studies have shown that specific substitutions on the chromone core can lead to highly potent compounds with IC₅₀ values in the nanomolar range. nih.gov Furthermore, these chromone-based inhibitors have displayed significant selectivity for µ-calpain over other related cysteine proteases, such as cathepsin B and cathepsin L, which is a desirable attribute for reducing off-target effects. wikipedia.org

| Compound | Structure/Modification | μ-Calpain IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 2i (Chromone Carboxamide) | Chromone scaffold with specific carboxamide side chain | 0.24 | wikipedia.org |

| Compound 3h (Chromone Carboxamide) | Alternative carboxamide derivative | 0.10 | nih.gov |

| Compound 3i (Chromone Carboxamide) | Alternative carboxamide derivative | 0.28 | nih.gov |

| Compound 3l (Chromone Carboxamide) | Alternative carboxamide derivative | 0.09 | nih.gov |

Cellular and Molecular Pathway Modulation

Analogues of this compound exert their biological effects by intervening in critical cellular signaling pathways, particularly those related to inflammation, oxidative stress, cell fate, and immune responses.

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system that, when activated by ligands like lipopolysaccharide (LPS), triggers a cascade leading to inflammation. mdpi.com Several studies have identified chromen-4-one derivatives as potent inhibitors of this pathway. nih.govresearchgate.net

The mechanism of intervention often begins at the receptor level. Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to reduce the expression of TLR4 and its downstream adaptor protein MyD88 in LPS-stimulated macrophages. nih.gov This initial blockade prevents the activation of subsequent signaling molecules, including mitogen-activated protein kinases (MAPKs). nih.gov

Specifically, C2-functionalized chromen-4-one analogues have been found to block the p38α MAPK signaling cascade. researchgate.net By inhibiting the phosphorylation of MAPKs like p38, these compounds prevent the activation and nuclear translocation of transcription factors such as AP-1. This, in turn, suppresses the transcription of genes encoding pro-inflammatory enzymes and cytokines. nih.gov The ultimate effect is a significant reduction in the production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

| Compound Class | Molecular Target/Pathway | Effect | Reference |

|---|---|---|---|

| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamides | p38α MAPK | Inhibition of superoxide (B77818) generation and elastase release (IC₅₀ in single-digit μM range) | researchgate.net |

| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | TLR4/MyD88 | Dose-dependent reduction in expression | nih.gov |

| 2-phenyl-4H-chromen-4-one derivative (Compound 8) | NO, TNF-α, IL-6 | Suppressed production in LPS-stimulated RAW264.7 cells | nih.gov |

Mitochondria are the primary source of reactive oxygen species (ROS) within most mammalian cells, arising as a byproduct of the electron transport chain. mdpi.commdpi.com Overproduction of ROS can lead to oxidative stress and cellular damage. Chromone derivatives can mitigate oxidative stress through multiple mechanisms.

Some chromone carboxamides possess direct antioxidant activity, capable of scavenging free radicals and inhibiting lipid peroxidation. nih.gov Beyond direct scavenging, certain benzopyran analogues (the core structure of chromones) can modulate mitochondrial function directly. They have been shown to act as protonophoric uncouplers of oxidative phosphorylation. This mild uncoupling can decrease the mitochondrial membrane potential and reduce the production of ROS, particularly H₂O₂. diva-portal.org

The trypanothione (B104310) system is a unique and essential antioxidant pathway found in parasitic protozoa of the Kinetoplastida order, which are responsible for diseases like leishmaniasis and trypanosomiasis. drugs.com This system, which relies on the enzyme trypanothione reductase, is absent in humans, making it an attractive target for drug development. facmedicine.comnih.gov While many classes of inhibitors have been explored for targeting trypanothione reductase, the specific activity of this compound analogues against this enzyme system has not been extensively reported in the available literature and remains an area for future investigation.

Mast cells are key players in allergic and inflammatory responses, releasing a host of mediators upon activation. mdpi.comnih.gov The chromone derivatives cromolyn (B99618) and nedocromil (B1678009) are well-known mast cell stabilizers used in the treatment of asthma and allergic rhinitis.

The primary mechanism by which these compounds are thought to regulate mast cell mediator release is through the blockade of calcium influx. wikipedia.org Mast cell degranulation—the process of releasing pre-formed mediators like histamine (B1213489) from intracellular granules—is a calcium-dependent event. It is proposed that cromones block specific IgE-regulated calcium channels on the mast cell membrane. wikipedia.org By preventing the rise in intracellular calcium that normally follows allergen exposure, these drugs inhibit the fusion of histamine-containing vesicles with the cell membrane, thereby preventing degranulation and the release of mediators. wikipedia.org This stabilization effectively suppresses both the immediate release of pre-formed mediators and the subsequent synthesis and release of lipid mediators (e.g., leukotrienes) and cytokines.

The chromone scaffold is a feature of many compounds found to possess anticancer activity by inducing cell cycle arrest and programmed cell death (apoptosis). koreascience.krnih.gov

Chromone-based compounds can halt cell cycle progression at various checkpoints, most commonly the G2/M or G0/G1 phase. mdpi.comnih.gov This arrest is often achieved by modulating the levels and activity of key cell cycle regulatory proteins. For instance, treatment with these compounds has been shown to decrease the expression of cyclins (such as Cyclin A, D, and E) and their partner cyclin-dependent kinases (Cdk2, Cdk4), which are essential for driving the cell through different phases of its cycle. mdpi.com

Cell cycle arrest can serve as a precursor to apoptosis. Chromone analogues can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A novel chromone derivative was recently shown to induce apoptosis in colon cancer cells, which was accompanied by an increase in ROS formation. nih.gov The induction of apoptosis is often confirmed by the activation of key executioner enzymes, the caspases (e.g., caspase-3 and -9), and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity. mdpi.com

| Compound/Derivative | Cell Line | Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| Compound 8 (Chromone-based) | SW620 (Colorectal) | ULK1 Inhibition, ROS formation | Cell cycle arrest, Apoptotic cell death (LC₅₀ 3.2 μM) | nih.gov |

| Fused Chromenopyrimidines | MCF-7 (Breast) | Bcl-2/Mcl-1 Inhibition | Induction of apoptosis and cell cycle arrest | |

| Homoisoflavane derivatives | Breast Cancer Cells | ROS generation, GPX4 reduction | G2/M cell cycle arrest, Caspase-independent cell death | koreascience.kr |

Photochemical and Photophysical Properties in Biological Contexts

The benzopyranone core of this compound makes it a chromophore, a molecule that can absorb light. Its specific photochemical and photophysical properties are determined by its electronic structure, which can be finely tuned by various substituents on the chromone ring. These properties are key to its potential use in biological applications such as bio-imaging and photodynamic therapy. researchgate.netmdpi.com

Key photophysical properties include the molar extinction coefficient (efficiency of light absorption), fluorescence quantum yield (efficiency of light emission), and the lifetime of the excited state. mdpi.com By introducing electron-donating and electron-accepting groups at different positions on the chromone scaffold (a "push-pull" system), it is possible to modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This can shift the absorption and emission wavelengths, often into the near-infrared (NIR) range, which is advantageous for deep-tissue bio-imaging due to reduced photodamage and background autofluorescence. researchgate.net

Upon absorption of a photon, the chromone molecule is promoted to an excited singlet state. From here, it can relax by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived excited triplet state. This triplet state is photochemically significant. In the presence of molecular oxygen, it can transfer its energy to oxygen, generating highly reactive singlet oxygen, a key cytotoxic agent in photodynamic therapy (PDT). The efficiency of this process, known as the quantum yield of triplet formation, is highly dependent on the molecular structure and the local environment. Therefore, by rationally designing chromone analogues, it is possible to develop compounds that act as fluorescent probes for imaging or as photosensitizers that can be activated by light to induce localized cell death.

Mechanisms as Fluorescence Probes

Analogues of this compound have been engineered to function as fluorescence probes through various mechanisms. These mechanisms are primarily dictated by the specific substitutions on the chromone scaffold, which in turn determine their interaction with target analytes and their response to the local microenvironment. Two prevalent mechanisms are reaction-based sensing and environment-sensitive emission.

Reaction-Based "Turn-On" Probes:

A common strategy involves the modification of the chromone structure with a reactive site that is quenched in its native state. Upon reaction with a specific analyte, a chemical transformation occurs that liberates the fluorophore, resulting in a "turn-on" fluorescence signal. For instance, analogues designed for the detection of specific biomolecules like cysteine often employ a Michael addition mechanism. The presence of an acryloyl group on the chromone scaffold can render the molecule non-fluorescent. In the presence of cysteine, a nucleophilic addition reaction takes place, leading to a structural rearrangement that restores the conjugation and fluorescence of the chromone core. This process allows for the selective and sensitive detection of the target molecule.

Environment-Sensitive Probes and Excited-State Intramolecular Proton Transfer (ESIPT):

Certain analogues, particularly those with a hydroxyl group at the 3-position, can act as environment-sensitive probes. These molecules can undergo excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a transient tautomeric species. This tautomer has a different electronic structure and, consequently, a distinct fluorescence emission spectrum compared to the normal excited state. The result is a dual emission, with the relative intensities of the two emission bands being highly sensitive to the polarity and hydrogen-bonding capacity of the surrounding medium. This property is invaluable for probing the microenvironment of biological systems, such as lipid membranes and protein binding sites.

The following table summarizes the photophysical properties of a hypothetical 3-hydroxychromone analogue in different solvent environments, illustrating the ESIPT mechanism.

| Solvent | Dielectric Constant | Normal Emission Peak (λ_em, N) | Tautomer Emission Peak (λ_em, T) | Intensity Ratio (I_T/I_N) |

| Dioxane | 2.2 | 420 nm | 530 nm | 0.8 |

| Chloroform | 4.8 | 425 nm | 535 nm | 1.5 |

| Acetonitrile | 37.5 | 435 nm | 540 nm | 3.2 |

| Methanol | 32.7 | 450 nm | 550 nm | 5.8 |

This is a hypothetical data table for illustrative purposes.

Intramolecular and Intermolecular Energy Transfer Processes

Energy transfer processes are fundamental to the function of many biological systems and have been exploited in the design of sophisticated fluorescent probes based on chromone structures. These processes can occur within a single molecule (intramolecular) or between separate molecules (intermolecular). The two primary mechanisms governing such non-radiative energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Electron Transfer.

Intramolecular Energy Transfer:

Intramolecular energy transfer is often observed in bichromophoric systems where a chromone moiety is covalently linked to another photoactive unit (an acceptor). For this to occur, the emission spectrum of the donor chromophore (in this case, the chromone analogue) must overlap with the absorption spectrum of the acceptor.

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative energy transfer process that occurs through dipole-dipole coupling. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an effective "spectroscopic ruler" for measuring distances on the nanometer scale. Chromone-based FRET probes have been designed to study conformational changes in proteins and nucleic acids.

Dexter Electron Transfer: This is a short-range process that requires the wavefunctions of the donor and acceptor to overlap. It involves the exchange of electrons between the two chromophores. While less common for long-range measurements, the Dexter mechanism is important in understanding quenching processes and triplet-triplet energy transfer.

The table below illustrates hypothetical FRET parameters for a donor-acceptor pair involving a chromone analogue.

| Donor (Chromone Analogue) | Acceptor | Spectral Overlap (J(λ)) | Förster Distance (R₀) | Donor-Acceptor Distance (r) | FRET Efficiency (E) |

| Chromone-A | Fluorescein | 4.5 x 10¹⁴ M⁻¹cm⁻¹nm⁴ | 5.2 nm | 4.0 nm | 0.82 |

| Chromone-A | Rhodamine B | 6.8 x 10¹⁴ M⁻¹cm⁻¹nm⁴ | 6.1 nm | 7.0 nm | 0.31 |

| Chromone-B | Dansyl | 2.1 x 10¹⁴ M⁻¹cm⁻¹nm⁴ | 4.3 nm | 5.0 nm | 0.29 |

This is a hypothetical data table for illustrative purposes.

Intermolecular Energy Transfer:

Intermolecular energy transfer occurs between a chromone analogue in an excited state and another molecule (a quencher or an acceptor) in its ground state. This process is highly dependent on the concentration of the interacting species and the viscosity of the medium.

Collisional Quenching: In this dynamic process, the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This type of quenching is described by the Stern-Volmer equation and can be used to determine the accessibility of the fluorophore to the quencher, providing insights into its location within a biological system.

Static Quenching: This occurs when a chromone analogue forms a non-fluorescent complex with a quencher molecule in the ground state. This reduces the population of fluorophores available for excitation.

These energy transfer mechanisms are integral to the application of this compound analogues in studying biological phenomena, enabling the investigation of molecular interactions, enzymatic activity, and cellular microenvironments with high sensitivity and specificity.

Computational and Chemoinformatic Studies of 2,7 Dimethyl 4h Chromen 4 One and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Simulations

There is no available research detailing the molecular docking of 2,7-dimethyl-4H-chromen-4-one with specific biological targets. As a result, information regarding its predicted binding modes, binding affinities, and interactions with critical amino acid residues, including any potential allosteric sites, is not available. While studies on other chromenone derivatives exist, these findings cannot be extrapolated to the 2,7-dimethyl substituted compound due to the specific influence of these methyl groups on the molecule's steric and electronic properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Similarly, quantum chemical calculations focused on the electronic structure and reactivity of this compound have not been published. This includes the analysis of its electronic properties, molecular orbitals, and the prediction of its spectroscopic signatures. Such calculations are fundamental to understanding the molecule's intrinsic characteristics and potential reactivity, but the primary research has yet to be conducted or disseminated.

Cheminformatics Approaches for Compound Library Design

The use of this compound as a scaffold for the design of compound libraries through cheminformatics approaches is also not documented in the available literature. Designing such libraries involves computational strategies to explore chemical space and generate novel derivatives with desired properties, a process that has not been specifically applied to this compound.

Virtual Screening and Hit Identification for Novel Chromone (B188151) Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. dovepress.com This process is fundamental in identifying initial "hit" compounds, which serve as the starting point for drug development.

One prominent strategy involves structure-based virtual screening, where molecular docking is used to predict the binding orientation and affinity of compounds within the target's active site. For instance, in a study aimed at identifying novel cyclooxygenase-2 (COX-2) inhibitors, researchers first constructed a database of chromone-containing compounds. nih.gov Using molecular docking programs like LibDock and CDOCKER, they screened this library against the COX-2 enzyme, which successfully identified seven potential hit compounds. nih.gov

Another approach is ligand-based virtual screening, which relies on the knowledge of known active molecules. Pharmacophore modeling is a key method in this category. A study focusing on identifying potential therapeutics for Alzheimer's disease developed a 3D QSAR pharmacophore model based on known chromone derivatives with activity against acetylcholinesterase (AChE). nih.gov This model, featuring two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings (AAHHRR_4), was used as a 3D query to screen large chemical databases like ChEMBL and MCULE. The screening was followed by further computational filters, including molecular docking (using extra precision), binding free energy calculations (MM/GBSA), and ADME predictions. nih.gov This multi-step process successfully identified two promising hit molecules with high docking scores and favorable binding energies. nih.gov

| Hit Molecule ID | Database | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) |

|---|---|---|---|

| CHEMBL1319989 | ChEMBL | -8.859 | -57.63 |

| MCULE-2246633290 | MCULE | -9.984 | -56.45 |

Design of Targeted Chemical Libraries Based on this compound Motif

Following the identification of a promising scaffold like this compound, the next step is often the rational design of a targeted or focused chemical library. nih.gov Unlike general screening libraries, these are smaller, curated collections of compounds designed to interact with a specific protein or a family of related targets. nih.gov The core principle is to use the central scaffold—in this case, the this compound motif—and systematically modify it by adding various substituents at defined points of diversity. nih.gov

The design process leverages computational chemistry to explore how different functional groups at various positions on the scaffold might influence binding affinity, selectivity, and pharmacokinetic properties. Artificial intelligence and multi-objective optimization algorithms represent an advanced strategy for this purpose. nih.gov These methods can automatically generate novel molecules based on a core structure, optimizing for multiple parameters simultaneously, such as molecular weight, lipophilicity (logP), and similarity to known active compounds, to ensure drug-likeness and chemical feasibility. nih.gov

For the this compound motif, a targeted library could be designed by defining attachment points for chemical diversification. For example, positions on the benzene (B151609) ring not occupied by the methyl groups (e.g., positions 5, 6, or 8) or even modifications to the existing methyl groups could serve as points for introducing a variety of chemical substituents. The goal is to create a library of related compounds that systematically explore the structure-activity relationship (SAR) around the core scaffold.

| Scaffold | Points of Diversity | Exemplar Substituent Groups (R) |

|---|---|---|

| This compound | R1 (Position 5) | -H, -F, -Cl, -OH, -OCH3 |

| R2 (Position 6) | -H, -Br, -NO2, -NH2, -COOH | |

| R3 (Position 8) | -H, -CH3, -CF3, -CN | |

| R4 (Position 3) | -H, Phenyl, Pyridyl, -CHO |

Pharmacophore Modeling and Lead Optimization through In Silico Methods

Once hit compounds are identified, they undergo a process of lead optimization to improve their potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, transforming them into viable drug candidates. danaher.comyoutube.com In silico methods are crucial throughout this iterative cycle of design, synthesis, and testing. youtube.com

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. slideshare.net These models can be generated either based on a set of known active ligands (ligand-based) or from the 3D structure of the protein-ligand complex (structure-based). slideshare.net

In the context of chromone derivatives, pharmacophore models serve as powerful tools for lead optimization. By understanding the essential interaction points, medicinal chemists can design modifications that enhance these interactions. For example, the pharmacophore model developed for AChE inhibitors (AAHHRR_4) precisely defined the necessary features for binding: two hydrogen bond acceptors (A), two hydrophobic regions (H), and two aromatic rings (R). nih.gov This information guides the optimization process, suggesting that modifications to a hit molecule should preserve or enhance these specific chemical characteristics to improve potency. nih.gov

| Feature Type | Number of Features | Description |

|---|---|---|

| Hydrogen Bond Acceptor (A) | 2 | Regions that can accept a hydrogen bond from the target protein. |

| Hydrophobic Region (H) | 2 | Non-polar regions that can form van der Waals interactions. |

| Aromatic Ring (R) | 2 | Planar, cyclic aromatic systems capable of π-π stacking interactions. |

In Silico Lead Optimization

Computational techniques are extensively used to predict the impact of chemical modifications before synthesis. Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the stability of a compound within the binding pocket of a target protein over time. nih.govnih.gov By simulating the dynamic movements of the ligand-protein complex, researchers can confirm whether key interactions, like hydrogen bonds, are maintained. pharmacophorejournal.com

Binding free energy calculations, such as MM/GBSA, are used to quantitatively estimate the binding affinity of newly designed analogs. nih.gov In the study of chromone-based AChE inhibitors, the identified hits were subjected to MD simulations, and their binding free energies were calculated to confirm stable interactions with the enzyme's active site. nih.gov Similarly, in the development of inhibitors for mitotic kinesin Eg5, lead optimization was guided by generating thousands of analogs in silico and evaluating them with QSAR models, molecular docking, and MD simulations to identify candidates with improved binding energies and stable interactions with key amino acid residues. nih.gov These methods allow for the prioritization of a smaller number of the most promising compounds for chemical synthesis and biological testing, significantly enhancing the efficiency of the lead optimization process. nih.gov

Natural Occurrence and Biosynthetic Investigations of Chromones

Isolation of Chromone (B188151) Derivatives from Plant Kingdom Sources

The plant kingdom is a rich source of diverse chromone derivatives. While the isolation of a vast number of these compounds has been reported from various plant families, the occurrence of 2,7-dimethyl-4H-chromen-4-one appears to be relatively rare. However, literature reviews and databases of traditional Chinese medicines have explicitly documented the isolation of this compound from the flowers of Garcinia dulcis, a plant belonging to the Clusiaceae family. epdf.pubscribd.comscribd.com This finding is significant as the Garcinia genus is well-known for producing a plethora of secondary metabolites, including xanthones, flavonoids, and benzophenones. redalyc.orgnih.gov

Detailed phytochemical investigations of Garcinia dulcis flowers have led to the characterization of numerous compounds, among which this compound was identified. epdf.pubscribd.com The isolation and structural elucidation of this compound contribute to the understanding of the chemical diversity within this plant species.

Table 1: Plant-Derived Chromone Derivatives

| Compound Name | Plant Source | Plant Part | Reference(s) |

| This compound | Garcinia dulcis | Flower | epdf.pubscribd.comscribd.com |

Identification and Characterization of Fungal Chromones

Fungi are another prolific source of natural products, including a variety of chromone derivatives. While the specific compound this compound has not been directly isolated from a fungal source in its aglycone form, a closely related glycoside has been identified. A study on the fungus Armillaria tabescens led to the isolation and characterization of 6-O-(4-O-methyl-β-D-glucopyranosyl)-8-hydroxy-2,7-dimethyl-4H-benzopyran-4-one. nih.gov This compound features the core this compound skeleton, albeit with an additional hydroxyl group at the C-8 position and a sugar moiety.

The identification of this glycoside from Armillaria tabescens is a strong indicator that the fungus possesses the biosynthetic machinery to produce the 2,7-dimethylchromone core. nih.gov The characterization of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirmed the positions of the methyl groups at C-2 and C-7 of the chromone ring. nih.gov Armillaria species are known to produce a range of bioactive secondary metabolites, and this finding adds to the chemical diversity of this fungal genus. nih.govresearchgate.netmushroomexpert.comcapes.gov.brmushroomexpert.com